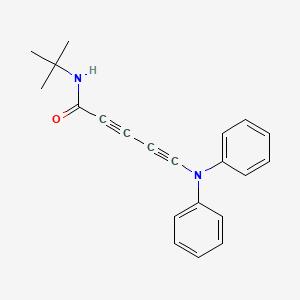
N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide is a chemical compound known for its unique structure and properties. It is a diacetylene derivative that has potential solid-state polymerization reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide typically involves the reaction of appropriate precursors under controlled conditions. One reported method involves the recrystallization from a mixed solution of chloroform and ethanol (1:1 v/v) to obtain a specific polymorph . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale recrystallization techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding molecular interactions.
Industry: Used in the development of advanced materials, including polymers with specific properties for industrial applications.
Mechanism of Action
The mechanism by which N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules. For example, in polymerization reactions, the compound’s diacetylene groups can undergo solid-state polymerization to form extended polymer chains .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-5-(diphenylamino)penta-2,4-diyn-1-ol: A similar diacetylene derivative with potential polymerization reactivity.
N-tert-Butyl-5-(diphenylamino)penta-2,4-diyn-1-yl]benzamide: Another related compound with different functional groups and properties.
Uniqueness
N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide is unique due to its specific structure, which includes a tert-butyl group and diphenylamino functionality. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
82505-86-0 |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-tert-butyl-5-(N-phenylanilino)penta-2,4-diynamide |
InChI |
InChI=1S/C21H20N2O/c1-21(2,3)22-20(24)16-10-11-17-23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3H3,(H,22,24) |
InChI Key |
BKZDRQPKTYHLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C#CC#CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















